molecular formula C27H30N2O4S B3571057 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide

Cat. No.: B3571057
M. Wt: 478.6 g/mol
InChI Key: DARCQNJUIGWMDK-UHFFFAOYSA-N
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Description

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a sulfonylamino group attached to a cyclohexylbenzamide core.

Preparation Methods

The synthesis of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

    Formation of the benzyl-(4-methoxyphenyl)sulfonylamino intermediate: This step involves the reaction of benzylamine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonylamino intermediate.

    Coupling with cyclohexylbenzamide: The intermediate is then coupled with cyclohexylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide involves its interaction with specific molecular targets. The sulfonylamino group may interact with enzymes or receptors, leading to modulation of their activity. The benzyl and methoxyphenyl groups may contribute to the compound’s binding affinity and specificity. The exact molecular pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds to 2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide include:

    2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-tert-butylacetamide: This compound has a tert-butyl group instead of a cyclohexyl group.

    2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoic acid: This compound has a benzoic acid moiety instead of a benzamide moiety.

    2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-chlorobenzyl)benzamide: This compound has a 2-chlorobenzyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O4S/c1-33-23-16-18-24(19-17-23)34(31,32)29(20-21-10-4-2-5-11-21)26-15-9-8-14-25(26)27(30)28-22-12-6-3-7-13-22/h2,4-5,8-11,14-19,22H,3,6-7,12-13,20H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARCQNJUIGWMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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